molecular formula C12H12N2O4S2 B15004481 3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide

3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide

Cat. No.: B15004481
M. Wt: 312.4 g/mol
InChI Key: KZKIOJJDRVYGKG-UHFFFAOYSA-N
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Description

3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide is a complex organic compound that features a nitro group, a thiophene ring, and a benzenesulfonamide moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide typically involves multiple steps, including nitration, sulfonation, and coupling reactions. One common synthetic route is as follows:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrated benzene with chlorosulfonic acid, followed by the addition of ammonia or an amine.

    Coupling: The thiophene ring is then coupled to the sulfonamide through a nucleophilic substitution reaction, using a suitable thiophene derivative and a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or reduced thiophene derivatives.

    Substitution: Products depend on the nature of the substituent introduced.

Scientific Research Applications

3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and thiophene ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-[2-(thiophen-2-yl)ethyl]pyridin-2-amine
  • 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline

Uniqueness

3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide is unique due to the combination of its nitro group, thiophene ring, and benzenesulfonamide moiety. This combination imparts distinct chemical properties and potential applications that are not found in other similar compounds. The presence of the thiophene ring, in particular, enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C12H12N2O4S2

Molecular Weight

312.4 g/mol

IUPAC Name

3-nitro-N-(2-thiophen-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H12N2O4S2/c15-14(16)10-3-1-5-12(9-10)20(17,18)13-7-6-11-4-2-8-19-11/h1-5,8-9,13H,6-7H2

InChI Key

KZKIOJJDRVYGKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=CS2)[N+](=O)[O-]

solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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